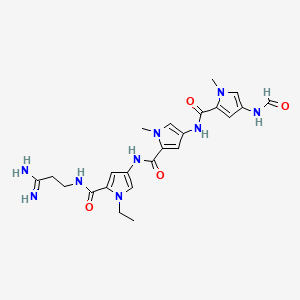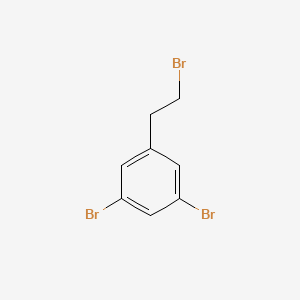
1,3-Dibromo-5-(2-bromoethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-5-(2-bromoethyl)benzene is an organic compound with the molecular formula C8H7Br3. It is a derivative of benzene, where three bromine atoms are substituted at the 1, 3, and 5 positions, and an additional bromoethyl group is attached at the 5 position. This compound is known for its significant reactivity due to the presence of multiple bromine atoms, making it a valuable intermediate in various chemical syntheses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-(2-bromoethyl)benzene can be synthesized through a multi-step process involving bromination reactions. One common method involves the bromination of 1,3-dibromo-5-ethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production while minimizing by-products and waste .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibromo-5-(2-bromoethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated benzoic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated or debrominated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce brominated carboxylic acids .
Applications De Recherche Scientifique
1,3-Dibromo-5-(2-bromoethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-dibromo-5-(2-bromoethyl)benzene involves its reactivity with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which activate the benzene ring towards nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dibromo-5-(2-bromoethyl)benzene
- 1,4-Dibromo-2,5-bis(bromomethyl)benzene
- 1,3-Dibromo-5-chlorobenzene
Uniqueness
1,3-Dibromo-5-(2-bromoethyl)benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated benzene derivatives. The presence of the bromoethyl group at the 5 position further enhances its versatility in chemical synthesis .
Propriétés
Numéro CAS |
75894-88-1 |
|---|---|
Formule moléculaire |
C8H7Br3 |
Poids moléculaire |
342.85 g/mol |
Nom IUPAC |
1,3-dibromo-5-(2-bromoethyl)benzene |
InChI |
InChI=1S/C8H7Br3/c9-2-1-6-3-7(10)5-8(11)4-6/h3-5H,1-2H2 |
Clé InChI |
XVYXVLJEOUQEDU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1Br)Br)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


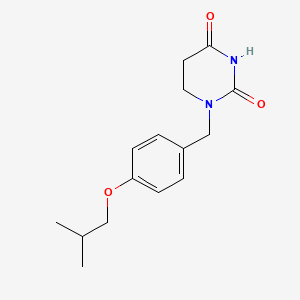

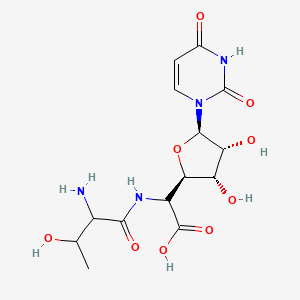
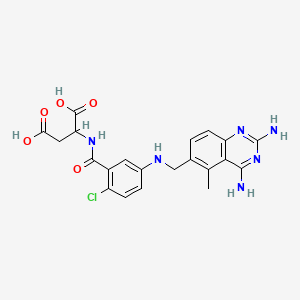
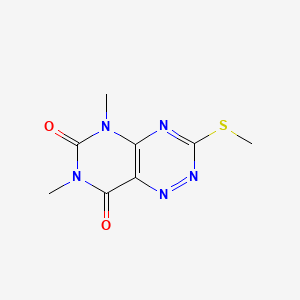
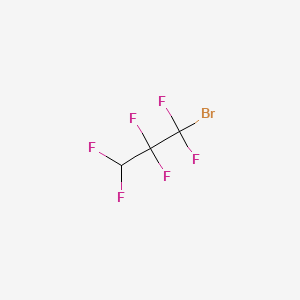
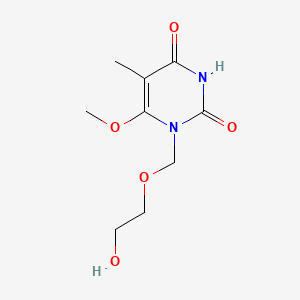
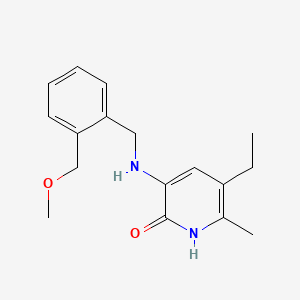
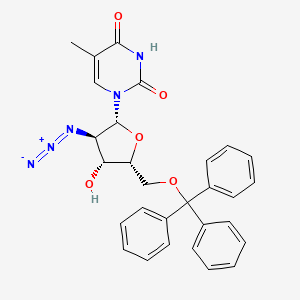

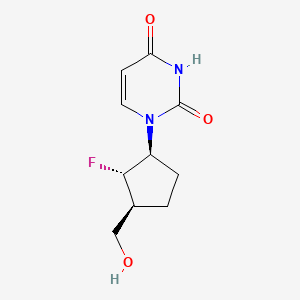
![Urea, N,N''-(methylphenylene)bis[N'-[3-(triethoxysilyl)propyl]-](/img/structure/B15195189.png)
![5-Hydroxy-6-methyl-3,3a,4,5-tetrahydro-2h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B15195192.png)
